Lipophilicity Control: Calculated LogP for 2-Ethylpyridin-3-amine vs. N-Ethyl and Positional Isomers
2-Ethylpyridin-3-amine (XlogP = 1.0) exhibits a lipophilicity profile that is significantly lower than that of its N-ethyl isomer (N-ethylpyridin-3-amine, XlogP ≈ 1.8), and distinct from its 4-ethyl regioisomer (4-ethylpyridin-2-amine, XlogP ≈ 1.8) . This property is critical for controlling solubility and permeability in early-stage drug discovery. The lower LogP of 2-ethylpyridin-3-amine suggests it may offer a better balance for oral bioavailability and CNS penetration according to Lipinski's Rule of Five, compared to its more lipophilic N-ethyl and 4-ethyl analogs [1].
| Evidence Dimension | Calculated Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | XlogP = 1.0 |
| Comparator Or Baseline | N-ethylpyridin-3-amine (XlogP ≈ 1.8); 4-ethylpyridin-2-amine (XlogP ≈ 1.8) |
| Quantified Difference | Target compound XlogP is ~0.8 units lower than comparators. |
| Conditions | Calculated using XlogP3 algorithm (PubChem data) |
Why This Matters
Lower lipophilicity may correlate with improved aqueous solubility and reduced metabolic clearance, making 2-ethylpyridin-3-amine a more favorable starting point for lead optimization.
- [1] Lipinski, C.A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
